molecular formula C10H13NO2 B1590153 1-(2-Methylpropyl)-2-nitrobenzene CAS No. 19370-33-3

1-(2-Methylpropyl)-2-nitrobenzene

Cat. No. B1590153
CAS RN: 19370-33-3
M. Wt: 179.22 g/mol
InChI Key: BRQYNRBNRAERFJ-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

This involves detailing the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and reactivity.


Scientific Research Applications

Chemoselective Reduction

1-(2-Methylpropyl)-2-nitrobenzene has been studied for its selective reduction properties. In a study by Siemeling et al. (2003), the chemoselective reduction of 1-nitro-2-(2-nitro-2-methylpropyl)-benzene to 2,2′-di-(2-nitro-2-methylpropyl)-azoxybenzene was achieved using sodium borohydride in methanol with bismuth. This research highlights the compound's potential in selective chemical synthesis processes (Siemeling et al., 2003).

Host-Guest Chemistry

The compound plays a role in host-guest chemistry. MacGillivray et al. (2000) demonstrated the encapsulation of nitrobenzene molecules by a carcerand-like capsule, indicating the potential of 1-(2-Methylpropyl)-2-nitrobenzene in the formation of complex molecular structures (MacGillivray et al., 2000).

Environmental Remediation

In the context of environmental remediation, Mantha et al. (2001) explored the use of zerovalent iron for the reduction of nitrobenzene in synthetic wastewater, highlighting the compound's relevance in pollution control and wastewater treatment (Mantha et al., 2001).

Sensory Properties

The sensory properties of related nitrobenzene compounds have been investigated. Blanksma (2010) reported that 1-n-propyl-2-amino-4-nitrobenzene is 2000 times as sweet as cane sugar, showing the potential of nitrobenzene derivatives in sensory science (Blanksma, 2010).

Luminescent Materials

In the field of materials science, Das and Bharadwaj (2006) synthesized a luminescent Zn(II) complex that showed high selectivity toward nitrobenzene, suggesting applications in developing smart materials with selective sensing capabilities (Das & Bharadwaj, 2006).

Safety And Hazards

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Future Directions

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Please note that the availability of this information can vary depending on the compound . For a specific compound like “1-(2-Methylpropyl)-2-nitrobenzene”, you may need to consult specialized chemical databases or scientific literature.


properties

IUPAC Name

1-(2-methylpropyl)-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-8(2)7-9-5-3-4-6-10(9)11(12)13/h3-6,8H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRQYNRBNRAERFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=CC=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00510432
Record name 1-(2-Methylpropyl)-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00510432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Methylpropyl)-2-nitrobenzene

CAS RN

19370-33-3
Record name 1-(2-Methylpropyl)-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00510432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
P Strazzolini, AG Giumanini, A Runcio… - The Journal of Organic …, 1998 - ACS Publications
A nitro group may be effectively delivered to the ortho position of alkylbenzenes, provided that a suitable chaperon function is located in α-position and a dilute solution of HNO 3 in CH …
Number of citations: 55 pubs.acs.org

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